4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
Description
4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide (CAS 122081-15-6, C₁₄H₂₀N₂O₃S, MW 296.39) is a sulfonamide derivative featuring a pyrrolidine ring linked via a ketone-containing propyl chain. The compound is stored under dry, sealed conditions at room temperature and is exclusively used for research purposes .
Properties
IUPAC Name |
4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-12-4-6-13(7-5-12)20(18,19)15-9-8-14(17)16-10-2-3-11-16/h4-7,15H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXPUOYUCFQYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinyl moiety This can be achieved through the cyclization of amino acids or their derivatives
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux (2–4 hrs) | 4-methylbenzenesulfonic acid + 3-amino-1-(pyrrolidin-1-yl)propan-1-one | Acid-catalyzed cleavage of S–N bond |
| 2M NaOH, 80°C (1–2 hrs) | Sodium 4-methylbenzenesulfonate + 3-amino-1-(pyrrolidin-1-yl)propan-1-one | Base-mediated nucleophilic substitution |
This reaction is pivotal for decomposing the compound into biologically inactive fragments.
Nucleophilic Substitution
The sulfonamide nitrogen acts as a nucleophile in alkylation and acylation reactions:
Alkylation
Reaction with methyl iodide (CH₃I) in DMF at 60°C yields N-methyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide , enhancing lipophilicity.
Acylation
Treatment with acetyl chloride (CH₃COCl) in pyridine produces N-acetyl-4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide , modulating hydrogen-bonding capacity.
Condensation Reactions
The ketone group participates in Schiff base formation:
| Reagent | Product | Application |
|---|---|---|
| Aniline (C₆H₅NH₂) | 4-methyl-N-(3-(pyrrolidin-1-yl)-3-((phenylimino)methyl)propyl)benzenesulfonamide | Stabilized imines for metal chelation |
| Hydrazine (N₂H₄) | 4-methyl-N-(3-(pyrrolidin-1-yl)-3-(hydrazonyl)propyl)benzenesulfonamide | Precursor for heterocyclic synthesis |
These reactions are conducted in ethanol under reflux, with catalytic acetic acid.
Reduction of the Ketone Moiety
The 3-oxo group is reducible to a secondary alcohol using NaBH₄ or LiAlH₄:
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 hr | 4-methyl-N-(3-hydroxy-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide |
| LiAlH₄ | THF, reflux, 4 hrs | 4-methyl-N-(3-hydroxy-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide |
The alcohol derivative exhibits altered solubility and hydrogen-bonding profiles.
Pyrrolidine Nitrogen Functionalization
The tertiary amine in pyrrolidine undergoes quaternization:
| Reagent | Conditions | Product |
|---|---|---|
| Methyl triflate | CH₂Cl₂, rt, 12 hrs | 4-methyl-N-(3-oxo-3-(1-methylpyrrolidin-1-ium-1-yl)propyl)benzenesulfonamide triflate |
| Benzyl chloride | K₂CO₃, DMF, 60°C, 8 hrs | 4-methyl-N-(3-oxo-3-(1-benzylpyrrolidin-1-ium-1-yl)propyl)benzenesulfonamide chloride |
Quaternization enhances water solubility and cationic character.
Comparative Reactivity Analysis
Key trends:
-
Ketone presence enables unique condensation pathways.
-
Pyrrolidine substitution patterns alter alkylation efficiency.
Scientific Research Applications
The compound has been investigated for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas.
Key Findings
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may enhance the apoptotic effects mediated by the p53 pathway, a critical regulator of cell cycle and apoptosis in cancer cells.
-
Antimicrobial Properties :
- Preliminary studies suggest that 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide exhibits antimicrobial activity against certain pathogens, indicating its potential use in treating infections.
-
Neuroprotective Effects :
- There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Study 1: Cancer Therapeutics
A detailed study assessed the compound's efficacy against human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability across multiple cancer types. The mechanism was linked to the activation of p53, leading to increased apoptosis.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| A549 (Lung Cancer) | < 10 | Significant reduction in viability |
| MCF7 (Breast Cancer) | < 15 | Induction of apoptosis observed |
| HeLa (Cervical Cancer) | < 12 | Enhanced p53 activity noted |
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further optimization of the compound's structure may enhance its efficacy against resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
Mechanism of Action
The mechanism by which 4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Key Observations :
- Higher yields (e.g., 85% for 3e ) correlate with straightforward alkylation or acylation steps, whereas lower yields (e.g., 24% for 8f ) reflect challenges in multi-step coupling reactions.
- The target compound’s solid state suggests crystallinity, while oily analogs (e.g., 3w/3’w ) may require formulation adjustments for practical use.
Biological Activity
4-Methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a pyrrolidine ring, which is significant for its biological interactions. Research into its biological activity has revealed promising applications, particularly in antibacterial and antifungal domains.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3S |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | 4-methyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-N-prop-2-enylbenzenesulfonamide |
| InChI Key | ORHSXNVBWYOKNC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N2CCCC2)CC=C |
The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folic acid synthesis, which is essential for bacterial growth and replication. This mechanism underlies its potential as an antibacterial agent.
Antibacterial Properties
Research has demonstrated that sulfonamide compounds, including this compound, exhibit significant antibacterial activity. In vitro studies have shown that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, with results indicating strong activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
These results suggest that the compound possesses potent antibacterial properties, making it a candidate for further development as an antibiotic agent.
Antifungal Properties
In addition to its antibacterial effects, this compound has also been studied for antifungal activity. A range of pyrrolidine derivatives has shown efficacy against fungal pathogens.
Case Study: Antifungal Activity
A study evaluated the antifungal effects of various derivatives, including this compound, against Candida albicans. The results indicated varying levels of activity:
| Compound | Zone of Inhibition (mm) |
|---|---|
| 4-Methyl-N-(3-oxo-3-pyrrolidin-1-yl)propylbenzenesulfonamide | 18 |
| Control (Fluconazole) | 22 |
While the compound exhibited moderate antifungal activity, it was less effective than the standard fluconazole treatment.
Research Applications
The unique structural features of this compound make it a valuable scaffold for further medicinal chemistry research. Its potential applications include:
- Antibiotic Development : As an inhibitor of bacterial growth, it may serve as a lead compound in the development of new antibiotics.
- Enzyme Inhibition Studies : Its mechanism of action provides insights into enzyme inhibition strategies in drug design.
- Material Science : The compound's properties may be explored in developing new materials with specific functionalities.
Q & A
Q. What are the established synthetic routes for 4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide?
- Methodology : The compound can be synthesized via a multi-step procedure:
Step 1 : React pyrrolidine with acrylonitrile in ethanol under basic conditions (e.g., piperidine) to form 3-oxo-3-(pyrrolidin-1-yl)propionitrile .
Step 2 : Hydrolyze the nitrile group to a ketone using acidic or enzymatic conditions.
Step 3 : Couple the resulting ketone with 4-methylbenzenesulfonamide via a nucleophilic substitution or amidation reaction, often using coupling agents like EDC/HOBt .
Key Considerations : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (e.g., Hex/EtOAc gradients) .
Q. How is the structural characterization of this compound performed?
- Methodology :
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) confirms molecular geometry. For example, related sulfonamide derivatives exhibit monoclinic crystal systems (space group P21/n) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.9356 Å |
| b | 10.8873 Å |
| c | 19.3122 Å |
| β | 99.472° |
| Z | 4 |
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, sulfonamide NH at δ 7.3–7.5 ppm) .
Q. What analytical techniques are used to assess purity and identity?
- Methodology :
- HPLC/GC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (e.g., HP-5MS column) to quantify purity (>95%) and detect impurities .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 377.44 Da for related sulfonamides) .
Q. How is the compound evaluated for biological activity?
- Methodology :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA.
- Cellular Assays : Assess cytotoxicity (e.g., MTT assay) and target engagement in cell lines (e.g., HEK293, HeLa) .
Advanced Research Questions
Q. How can synthetic yields be optimized, and how are byproducts analyzed?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, solvent, catalyst loading). For example, gold(I) catalysts like [Au(JohnPhos)(NTf2)] improve regioselectivity in related sulfonamide syntheses .
- Byproduct Identification : Employ LC-MS/MS or preparative TLC to isolate byproducts. For example, dimerization or over-alkylation products may form during coupling steps .
Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
- Methodology :
- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers) by variable-temperature NMR.
- Computational Modeling : Compare DFT-calculated H chemical shifts (e.g., Gaussian09) with experimental data to validate crystal structures .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace pyrrolidine with piperidine or adjust sulfonamide substituents) .
- Biological Testing : Compare IC50 values across analogs. For example, chloro-substituted analogs show enhanced antimicrobial activity due to increased electrophilicity .
Q. How are computational models applied to predict reactivity or binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to biological targets (e.g., enzymes with hydrophobic active sites).
- MD Simulations : Run 100-ns simulations (e.g., AMBER) to assess stability of ligand-target complexes .
Q. What methods are used to evaluate compound stability under varying conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .
- Kinetic Stability Assays : Measure half-life in PBS or plasma at 37°C .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodology :
- Cross-Validation : Repeat experiments under standardized conditions (e.g., solvent, concentration).
- Collaborative Trials : Compare results across labs using shared reference samples.
- Advanced Software : Use ORTEP-3 for Windows to refine crystallographic models and resolve electron density ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
